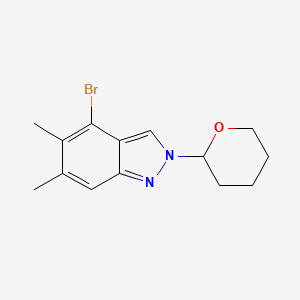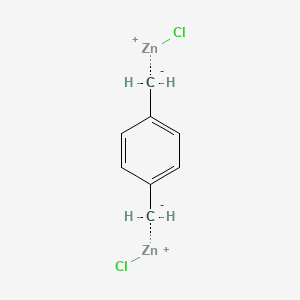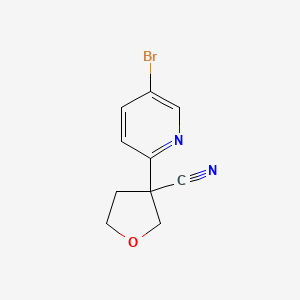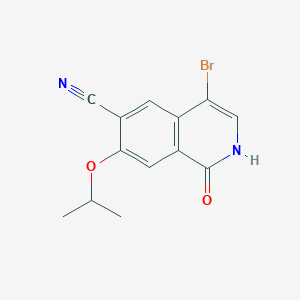
4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor isoquinoline compound, followed by the introduction of the propan-2-yloxy group and the formation of the carbonitrile group under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Applications De Recherche Scientifique
4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile include other isoquinoline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H11BrN2O2 |
|---|---|
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
4-bromo-1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C13H11BrN2O2/c1-7(2)18-12-4-10-9(3-8(12)5-15)11(14)6-16-13(10)17/h3-4,6-7H,1-2H3,(H,16,17) |
Clé InChI |
GATFWZXYLFQWIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1C#N)C(=CNC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



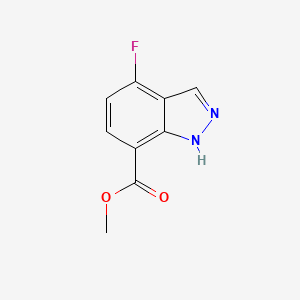
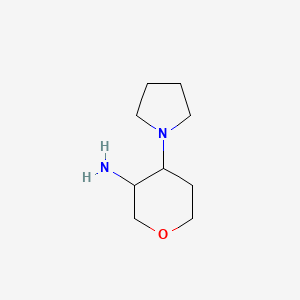
![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)
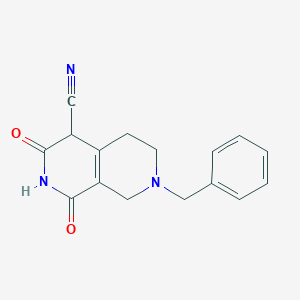
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)
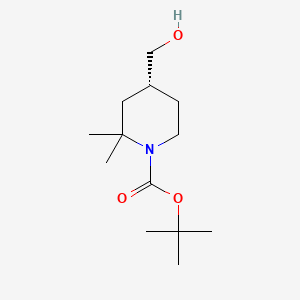
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
